molecular formula C10H16FNO2 B2394261 Ethyl 8-fluoro-6-azaspiro[3.4]octane-8-carboxylate CAS No. 1935116-62-3

Ethyl 8-fluoro-6-azaspiro[3.4]octane-8-carboxylate

Cat. No.: B2394261
CAS No.: 1935116-62-3
M. Wt: 201.241
InChI Key: CFUAUBPRUGNJAA-UHFFFAOYSA-N
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Description

Ethyl 8-fluoro-6-azaspiro[3.4]octane-8-carboxylate is a chemical compound with the molecular formula C10H16FNO2 and a molecular weight of 201.24 g/mol It is characterized by a spirocyclic structure, which includes a fluorine atom and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-fluoro-6-azaspiro[3.4]octane-8-carboxylate typically involves the reaction of a suitable azaspiro compound with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-fluoro-6-azaspiro[3.4]octane-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 8-fluoro-6-azaspiro[3.4]octane-8-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 8-fluoro-6-azaspiro[3.4]octane-8-carboxylate involves its interaction with specific molecular targets. The fluorine atom and the spirocyclic structure play a crucial role in its binding affinity and selectivity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a fluorine atom and an ethyl ester group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

ethyl 8-fluoro-6-azaspiro[3.4]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16FNO2/c1-2-14-8(13)10(11)7-12-6-9(10)4-3-5-9/h12H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFUAUBPRUGNJAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CNCC12CCC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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